Sulfuric acid, neodymium(3+) salt, hydrate (9CI)

Description

Systematic IUPAC Nomenclature and CAS Registry Classification

The IUPAC name neodymium(III) sulfate octahydrate reflects the compound’s composition: a neodymium cation in the +3 oxidation state coordinated to sulfate anions and water molecules. The "(9CI)" designation in its alternative name refers to its classification in the Ninth Collective Index of Chemical Abstracts, which retains older naming conventions for backward compatibility.

The CAS Registry numbers vary by hydration state:

Molecular Formulas and Stoichiometric Variations Across Hydration States

Neodymium(III) sulfate forms multiple hydrates, each with unique stoichiometry:

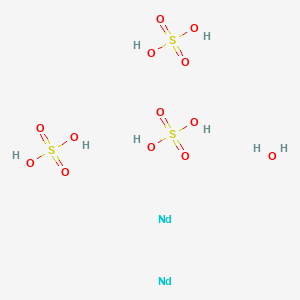

The octahydrate dominates industrial use due to its stability and solubility profile. Its crystalline structure features neodymium ions surrounded by sulfate tetrahedra and water molecules in a monoclinic lattice, as inferred from analogous rare earth sulfates.

Historical Development of Naming Conventions in Rare Earth Sulfate Chemistry

Early 20th-century literature referred to neodymium sulfates using empirical formulas like "Nd₂(SO₄)₃·nH₂O" without standardized hydration notation. The IUPAC’s formalization of coordination compound nomenclature in the 1970s introduced systematic names (e.g., "neodymium(III) sulfate octahydrate") to replace terms like "neodymic sulfate". The retention of "hydrate" in CAS indexes (e.g., 9CI) bridges legacy industrial terminology with modern standards.

Historical synthesis methods, such as the reaction of neodymium oxide with sulfuric acid, laid the groundwork for today’s high-purity production techniques:

$$ \text{Nd}2\text{O}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Nd}2(\text{SO}4)3 + 3\text{H}2\text{O} $$

Properties

IUPAC Name |

neodymium;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPRFWCXUKBCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Nd].[Nd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Nd2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sulfuric acid, neodymium(3+) salt, hydrate (9CI), commonly referred to as neodymium sulfate hydrate, is a compound formed from the rare-earth metal neodymium and sulfuric acid. Understanding its biological activity is essential for its applications in various fields such as materials science, biochemistry, and environmental studies. This article explores the biological interactions and implications of this compound, supported by data tables and relevant case studies.

Neodymium(III) sulfate has the chemical formula , where represents the number of water molecules in the hydrate form. It is known for its moderate solubility in water and acidic solutions, which plays a significant role in its biological interactions. The compound exhibits retrograde solubility, meaning its solubility decreases with increasing temperature .

| Property | Value |

|---|---|

| Chemical Formula | |

| Solubility | Moderate in water and acids |

| Melting Point | Decomposes at 40 °C |

| Boiling Point | Decomposes at 145 °C |

| Density | Not specified |

Biological Activity

The biological activity of neodymium(III) sulfate hydrate can be categorized into several key areas:

1. Toxicological Studies

Research has indicated that neodymium compounds can exhibit varying degrees of toxicity. A study on rare-earth elements revealed that neodymium salts may have cytotoxic effects on certain cell lines, potentially due to their ability to generate reactive oxygen species (ROS) which can lead to oxidative stress .

2. Environmental Impact

Neodymium sulfate's solubility in water makes it a candidate for environmental monitoring. Its presence in aquatic systems can affect local ecosystems, particularly through bioaccumulation in aquatic organisms. Studies have shown that neodymium can accumulate in fish tissues, leading to potential ecological risks .

3. Applications in Biomedicine

Neodymium compounds are being explored for their potential applications in biomedicine, particularly in targeted drug delivery systems and as contrast agents in imaging techniques. The unique optical properties of neodymium make it suitable for use in lasers employed in medical procedures .

Case Studies

Several case studies highlight the biological implications of neodymium sulfate:

-

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of neodymium compounds on human lung epithelial cells. Results indicated significant cell death at higher concentrations, correlating with increased ROS production . -

Case Study 2: Bioaccumulation in Aquatic Organisms

Research conducted on freshwater fish showed that exposure to neodymium sulfate resulted in bioaccumulation within tissues, raising concerns about long-term ecological effects and food chain implications .

Scientific Research Applications

Catalytic Applications

Neodymium(III) sulfate hydrate is utilized as a catalyst in various chemical reactions. Its catalytic properties are particularly significant in:

- Organic Synthesis : It facilitates reactions by providing neodymium ions that can stabilize transition states or intermediates.

- Biochemical Research : Used as a reagent in biochemical assays and reactions due to its ability to interact with organic molecules effectively .

Glass Production

One of the primary applications of neodymium(III) sulfate hydrate is in the glass industry:

- Coloring Agent : Neodymium compounds are known for their ability to impart a distinctive color to glass. The compound is used to produce decolorized glass and specialized glasses such as those used for welder goggles .

- Optical Properties : The unique optical properties of neodymium allow for the creation of glass that can filter specific wavelengths of light, making it valuable in various optical applications .

Electronics and Dielectrics

Neodymium(III) sulfate hydrate plays a role in electronics:

- Capacitors : It is employed in the production of capacitors due to its dielectric properties. The compound contributes to the performance and efficiency of electronic components .

- Solar Cells and Fuel Cells : Neodymium ions can be incorporated into materials used for solar cells and fuel cells, enhancing their efficiency through improved charge transport properties .

Nanomaterials and Nanoscale Applications

The compound is also involved in the synthesis of nanomaterials:

- Nanoparticles : Neodymium(III) sulfate can be used to prepare neodymium oxide nanoparticles, which have applications in catalysis, optics, and electronics .

- Nanoscale Materials for Research : Researchers utilize neodymium salts in the development of nanoscale materials for various scientific studies, including electron microscopy .

Case Study 1: Neodymium in Catalysis

Research has demonstrated that neodymium salts can significantly enhance reaction rates in organic synthesis. In one study, neodymium(III) sulfate was used to catalyze the formation of complex organic compounds under mild conditions, showcasing its effectiveness as a catalyst in organic chemistry .

Case Study 2: Glass Manufacturing Innovations

A recent innovation involved using neodymium(III) sulfate hydrate to develop a new type of glass that not only filters harmful UV rays but also provides enhanced durability against environmental factors. This application has implications for both consumer products and industrial uses .

Comparison with Similar Compounds

Chemical Identity and Properties

- IUPAC Name : Neodymium; sulfuric acid; hydrate .

- Synonyms: Neodymium(III) sulfate hydrate, dineodymium trisulphate .

- CAS Number : 101509-27-7 .

- Molecular Formula : Nd₂(SO₄)₃·xH₂O (commonly octahydrate, Nd₂(SO₄)₃·8H₂O) .

- Molecular Weight : Varies with hydration state (e.g., octahydrate: 712.73 g/mol) .

- Synthesis : Produced by dissolving neodymium oxide or recycled magnets in sulfuric acid, followed by crystallization. Dehydration at 200–250°C yields anhydrous Nd₂(SO₄)₃ .

Comparison with Similar Neodymium Salts

Neodymium Acetate Hydrate

- CAS Number : 334869-71-5 .

- Formula : C₆H₉NdO₆·xH₂O .

- Synthesis : Reaction of neodymium oxide with acetic acid.

- Applications : Primarily a chemical intermediate in organic synthesis and materials research .

- Solubility : Highly soluble in polar solvents (inferred from acetate ion behavior).

- Safety : Requires handling per SDS guidelines (e.g., PPE for skin/eye protection) .

Key Difference: Unlike the sulfate, neodymium acetate is more suited for organic-phase reactions due to acetate’s compatibility with non-aqueous systems .

Neodymium Oxalate Hydrate

- CAS Number : 28877-87-4 .

- Formula : Nd₂(C₂O₄)₃·xH₂O .

- Synthesis : Precipitation from neodymium sulfate solutions using oxalic acid .

- Solubility : Low solubility in water, facilitating purification via selective precipitation .

- Safety : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Key Difference : Oxalate’s low solubility contrasts with sulfate’s moderate solubility, making it preferable for purification steps in metallurgical processes .

Neodymium Bromide Hydrate

- Formula : NdBr₃·xH₂O .

- Synthesis : Reaction of neodymium oxide with hydrobromic acid.

- Solubility : High solubility in water and polar solvents (inferred from bromide ion behavior).

Key Difference : Bromide’s high solubility and hygroscopic nature make it less stable under ambient conditions compared to sulfate .

Comparative Table

Research Findings and Industrial Relevance

- Leaching Efficiency: Neodymium sulfate forms preferentially in nitric acid over HCl due to higher CaSO₄ solubility in HNO₃, impacting leaching yields .

- Purification : Ammonia treatment at pH 7 effectively removes iron impurities from neodymium sulfate solutions, a step less critical for oxalate due to its low solubility .

- Thermodynamics : Sulfuric acid leaching follows Arrhenius kinetics with an activation energy of 25.6 kJ/mol, indicating temperature-sensitive extraction efficiency .

Preparation Methods

Direct Synthesis from Neodymium Oxide and Sulfuric Acid

The most widely documented method involves the reaction of neodymium(III) oxide (Nd₂O₃) with concentrated sulfuric acid. This exothermic process proceeds according to the stoichiometric equation:

.

Procedure :

-

Reactant Ratios : A molar ratio of 1:3 for Nd₂O₃ to H₂SO₄ ensures complete neutralization. Excess sulfuric acid (10–15% v/v) is typically used to compensate for volatilization losses.

-

Temperature Control : The reaction initiates at 80–100°C under constant stirring to prevent localized overheating. Gradual heating to 150°C ensures complete dissolution of the oxide.

-

Crystallization : Cooling the solution to 25°C yields Nd₂(SO₄)₃·8H₂O as light purple crystals. Recrystallization from deionized water enhances purity (>99.5%) .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 95–98% H₂SO₄ | Maximizes Nd₂O₃ dissolution |

| Reaction Duration | 4–6 hours | Completes oxide conversion |

| Cooling Rate | 0.5°C/min | Prevents amorphous precipitates |

Hydrothermal Synthesis via Neodymium Nitrate Precursors

A patented hydrothermal approach (US9315504B2) utilizes neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) as a precursor, offering superior control over crystal morphology .

Steps :

-

Precursor Mixing : Dissolve 0.30 g Nd(NO₃)₃·6H₂O in 5 mL H₂O.

-

Acid Addition : Introduce 0.25 mL concentrated H₂SO₄ (98%) under vigorous stirring.

-

Chelator Inclusion : Add 0.11 g 6-hydroxyacetylenediurea (6-HAD) to modulate crystal growth.

-

Solvent System : Combine with 2 mL ethylene glycol (EG) to stabilize intermediate phases.

-

Hydrothermal Reaction : Seal the mixture in a polytetrafluoroethylene-lined autoclave and heat at 160°C for 6 hours. Post-reaction cooling at 0.2°C/min yields Nd₂(SO₄)₃·4H₂O as transparent bulk crystals .

Advantages :

-

Particle Uniformity : Hydrothermal conditions produce crystals with <5% size variation.

-

Phase Purity : Absence of oxalate or carbonate impurities due to inert atmosphere.

Dehydration of Hydrated Forms to Anhydrous Neodymium Sulfate

Anhydrous Nd₂(SO₄)₃ is critical for high-temperature applications (e.g., laser glass). Dehydration protocols vary by target hydrate:

| Hydrate Form | Dehydration Temperature | Final Product |

|---|---|---|

| Nd₂(SO₄)₃·8H₂O | 40°C (6 hours) | Nd₂(SO₄)₃·5H₂O |

| Nd₂(SO₄)₃·5H₂O | 145°C (4 hours) | Nd₂(SO₄)₃·2H₂O |

| Nd₂(SO₄)₃·2H₂O | 290°C (2 hours) | Nd₂(SO₄)₃ (anhydrous) |

Critical Notes :

-

Retrograde Solubility : Nd₂(SO₄)₃ exhibits decreased solubility at elevated temperatures, necessitating reflux-free dehydration .

-

Atmosphere Control : Nitrogen purging prevents oxidation of Nd³⁺ during high-temperature steps .

Electrochemical Synthesis via Neodymium Trichloride

A less conventional method involves electrolyzing neodymium trichloride (NdCl₃) in a sulfate-rich bath. This approach, detailed in CN1004559B, proceeds via:

.

Electrolysis Parameters :

-

Anode : Graphite rod (99.9% purity)

-

Cathode : Molybdenum foil

-

Electrolyte : 1:1 molar ratio of NdCl₃ to Na₂SO₄ in ethylene glycol

-

Current Density : 0.5 A/cm²

Recrystallization and Purification Techniques

Impurity Removal :

-

Oxalate Treatment : Dissolve crude Nd₂(SO₄)₃ in 3M H₂SO₄, then add 0.1M oxalic acid to precipitate lanthanide impurities (e.g., La³⁺, Ce³⁺).

-

Selective Crystallization : Exploit Nd₂(SO₄)₃’s retrograde solubility by heating saturated solutions to 90°C, yielding 99.9% pure crystals upon cooling .

Analytical Validation :

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sulfuric acid, neodymium(3+) salt, hydrate (9CI), and how can stoichiometric ratios be optimized?

- Methodological Answer : The compound is typically synthesized by reacting neodymium(III) oxide (Nd₂O₃) with sulfuric acid under controlled conditions. A molar ratio of 1:3 (Nd₂O₃:H₂SO₄) is recommended to ensure complete neutralization. The reaction is carried out at 80–90°C with continuous stirring for 24 hours, followed by evaporation and crystallization . Purity of raw materials is critical; sulfuric acid must meet pharmacopeial standards (<0.001% chloride, <0.0005% heavy metals) to avoid impurity incorporation . Hydration states are confirmed via thermogravimetric analysis (TGA), which reveals water loss profiles .

Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal structure and phase purity. Peaks at 2θ = 15.3°, 23.7°, and 30.1° are indicative of the hydrated neodymium sulfate lattice .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantifies neodymium content (expected ~45–47% by mass) and detects trace metal impurities (e.g., Fe, Cu) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfate vibrational modes (ν₃(SO₄²⁻) at 1100 cm⁻¹) and O-H stretching from coordinated water (3400–3600 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what are common sources of contamination?

- Methodological Answer : Purity is evaluated via:

- Loss on Ignition (LOI) : Measures hydrate stability; deviations >5% suggest inconsistent hydration or decomposition .

- Ion Chromatography (IC) : Detects anionic impurities (e.g., nitrate, chloride) at ppm levels .

- Atomic Absorption Spectroscopy (AAS) : Screens for heavy metals (Pb, As) using limits aligned with USP guidelines . Common contaminants arise from impure sulfuric acid or incomplete washing during synthesis .

Advanced Research Questions

Q. How does the hydration state of neodymium sulfate influence its reactivity in catalytic or optical applications?

- Methodological Answer : Hydration affects Lewis acidity and coordination geometry. For example, partially dehydrated forms (e.g., monohydrate) exhibit enhanced catalytic activity in esterification due to exposed Nd³⁺ sites. Optical studies show that hydrated forms have distinct luminescence quenching behaviors compared to anhydrous analogs, which can be probed via UV-Vis-NIR spectroscopy . Controlled dehydration experiments (e.g., isothermal TGA at 150°C) are recommended to isolate intermediate hydration states .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?

- Methodological Answer : Discrepancies often arise from pH variations or impurities. To standardize solubility measurements:

- Prepare saturated solutions in deionized water (pH 4–5) at 25°C, filtered through 0.22 μm membranes.

- Use ICP-OES to quantify dissolved Nd³⁺, ensuring consistency with theoretical solubility (reported range: 18–22 g/100 mL) .

- For organic solvents (e.g., ethanol, DMSO), conduct Karl Fischer titration to account for residual water interference .

Q. How can advanced spectroscopic methods elucidate the coordination environment of neodymium in this compound?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : EXAFS analysis at the Nd L₃-edge reveals bond distances (Nd-O ≈ 2.4 Å) and coordination number (~8–9), confirming a distorted square antiprismatic geometry .

- Solid-State NMR : ¹⁷O NMR can differentiate between sulfate and water oxygen environments, though isotopic enrichment may be required .

Q. What methodologies are recommended for studying the compound’s stability under extreme conditions (e.g., high temperature, acidic/alkaline media)?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify phase transitions (endothermic peaks >200°C correlate with sulfate decomposition) .

- Acid/Base Resistance : Immerse samples in 1M HCl or NaOH for 24 hours, then analyze supernatant via ICP-OES for Nd³⁺ leaching. Stability in pH <3 or >11 is typically poor due to sulfate protonation/hydrolysis .

Q. How does this compound function in catalytic systems, such as oxidative coupling or polymerization reactions?

- Methodological Answer : Neodymium sulfate hydrate acts as a Lewis acid catalyst in Mukaiyama aldol reactions. Experimental protocols involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.